molecular formula C9H18S2 B14428130 2-Methyl-2-pentyl-1,3-dithiolane CAS No. 81979-61-5

2-Methyl-2-pentyl-1,3-dithiolane

Cat. No.: B14428130
CAS No.: 81979-61-5
M. Wt: 190.4 g/mol
InChI Key: HLRYPNJDWGDQFY-UHFFFAOYSA-N
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Description

2-Methyl-2-pentyl-1,3-dithiolane: is an organic compound belonging to the class of 1,3-dithiolanes. These compounds are characterized by a five-membered ring containing two sulfur atoms at positions 1 and 3. The presence of sulfur atoms imparts unique chemical properties to these compounds, making them valuable in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methyl-2-pentyl-1,3-dithiolane can be synthesized through the reaction of a carbonyl compound with 1,3-propanedithiol or 1,2-ethanedithiol in the presence of a Brönsted or Lewis acid catalyst . The reaction typically involves the formation of a thioacetal intermediate, which then cyclizes to form the 1,3-dithiolane ring.

Industrial Production Methods: Industrial production methods for 1,3-dithiolanes often involve the use of efficient and reusable catalysts such as copper bis(dodecyl sulfate) [Cu(DS)2] or yttrium triflate. These catalysts facilitate the thioacetalization and transthioacetalization of carbonyl compounds in water at room temperature, offering high chemoselectivity and yields .

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-2-pentyl-1,3-dithiolane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4).

    Reduction: Reduction can be achieved using hydrogen gas (H2) with nickel (Ni) or rhodium (Rh) catalysts, or using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic substitution reactions with reagents like organolithium (RLi) or Grignard reagents (RMgX).

Common Reagents and Conditions:

    Oxidation: KMnO4, OsO4, CrO3/pyridine

    Reduction: H2/Ni, H2/Rh, LiAlH4, NaBH4

    Substitution: RLi, RMgX, RCuLi

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfoxides or sulfones, while reduction can produce thiols or hydrocarbons .

Scientific Research Applications

Chemistry: 2-Methyl-2-pentyl-1,3-dithiolane is used as a protective group for carbonyl compounds in organic synthesis. Its ability to form stable thioacetals makes it valuable in multi-step synthetic processes .

Biology and Medicine: The compound’s unique chemical properties have potential applications in drug design and development. Its sulfur-containing structure may interact with biological targets, offering opportunities for therapeutic interventions.

Industry: In the industrial sector, this compound is used in the production of polymers and materials with dynamic properties. Its ability to undergo reversible polymerization makes it suitable for applications in self-healing materials, adhesives, and recyclable polymers .

Mechanism of Action

The mechanism of action of 2-Methyl-2-pentyl-1,3-dithiolane involves its interaction with various molecular targets through its sulfur atoms. The compound can form covalent bonds with nucleophiles, leading to the formation of stable thioacetal or thioether linkages. These interactions can modulate the activity of enzymes or other biological molecules, influencing various biochemical pathways .

Comparison with Similar Compounds

    1,3-Dithianes: Similar to 1,3-dithiolanes but with an additional carbon atom in the ring.

    Oxathiolanes: Contain one oxygen and one sulfur atom in the ring.

    Thioacetals: Formed by the reaction of carbonyl compounds with thiols.

Uniqueness: 2-Methyl-2-pentyl-1,3-dithiolane is unique due to its specific substitution pattern and the presence of two sulfur atoms in the ring. This structure imparts distinct chemical reactivity and stability, making it valuable in various applications .

Properties

CAS No.

81979-61-5

Molecular Formula

C9H18S2

Molecular Weight

190.4 g/mol

IUPAC Name

2-methyl-2-pentyl-1,3-dithiolane

InChI

InChI=1S/C9H18S2/c1-3-4-5-6-9(2)10-7-8-11-9/h3-8H2,1-2H3

InChI Key

HLRYPNJDWGDQFY-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1(SCCS1)C

Origin of Product

United States

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